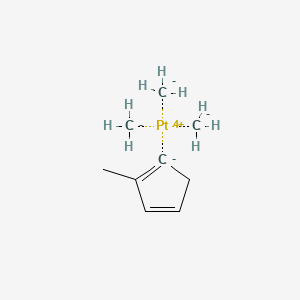

Trimethyl(methylcyclopentadienyl)platinum(IV)

Description

Properties

IUPAC Name |

carbanide;2-methylcyclopenta-1,3-diene;platinum(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2,4H,3H2,1H3;3*1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCWUCSNEKCAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015293 | |

| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94442-22-5 | |

| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094442225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trimethyl(methylcyclopentadienyl)platinum(IV): A Comprehensive Technical Guide on Properties, Deposition Mechanisms, and Advanced Applications

Executive Summary

Trimethyl(methylcyclopentadienyl)platinum(IV), commonly abbreviated as MeCpPtMe₃ (CAS: 94442-22-5), is a highly volatile, organometallic Pt(IV) complex. While traditionally recognized as a premier precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) in microelectronics, its utility has rapidly expanded into catalysis, renewable energy, and biomedical engineering.

For materials scientists and drug development professionals, MeCpPtMe₃ offers a reliable pathway to synthesize highly uniform, sub-nanometer platinum nanoparticles. These nanostructures are critical for fabricating high-sensitivity electrochemical biosensors used in pharmacokinetic screening, as well as developing advanced electrode coatings for neural implants and solid acid fuel cells. This whitepaper dissects the chemical properties, decomposition thermodynamics, and field-proven protocols for utilizing MeCpPtMe₃ in high-precision applications.

Chemical and Physical Properties

The molecular architecture of MeCpPtMe₃—featuring a platinum(IV) center coordinated to a methylcyclopentadienyl ring and three methyl ligands—dictates its unique balance of ambient stability and high volatility[1]. The steric hindrance and electronic donation from the methyl groups prevent premature polymerization, ensuring the compound remains a low-melting solid that sublimes efficiently under vacuum[1].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Formula | C₉H₁₆Pt (or C₅H₄CH₃Pt(CH₃)₃)[2] |

| Molecular Weight | 319.30 g/mol [3] |

| Physical State (at 23°C) | Pale yellow or off-white low-melting solid[4] |

| Melting Point | 29.5 °C – 31.5 °C[4] |

| Vapor Pressure | 0.053 Torr at 23 °C[5][6] |

| Theoretical Pt Content | ~60.50%[2] |

| Flash Point | 55 °C (Closed Cup) |

| Solubility | Soluble in organic solvents (toluene, hexane); insoluble in water[2][3] |

Causality Insight: The vapor pressure of 0.053 Torr at room temperature is the primary reason MeCpPtMe₃ is favored over other Pt precursors[5][6]. It allows for sufficient gas-phase transport into deposition chambers without requiring aggressive heating, thereby preventing thermal degradation in the precursor delivery lines.

Mechanisms of Decomposition

Understanding how MeCpPtMe₃ breaks down is critical for controlling the purity and morphology of the resulting platinum films. The decomposition pathway varies drastically depending on the energy source applied.

Thermal Decomposition (CVD/ALD)

In thermal ALD, MeCpPtMe₃ adsorbs onto the substrate and reacts with a co-reactant (typically O₂, O₃, or H₂ plasma). The primary reaction involves the oxidative combustion of the methyl and cyclopentadienyl ligands, releasing CO₂, H₂O, and CH₄[7]. When performed at optimized temperatures (150°C – 300°C), this yields highly pure, crystalline Pt nanoparticles.

Electron-Induced Decomposition (FEBID)

In Focused Electron Beam Induced Deposition (FEBID), incident electrons (e.g., 500 eV) directly interact with the adsorbed MeCpPtMe₃ molecules[6].

-

The Problem: Electron irradiation successfully cleaves the Pt–CH₃ bonds, releasing methane and hydrogen, but it fails to fully volatilize the robust cyclopentadienyl ring[6][7]. This results in a deposit that is heavily contaminated with amorphous carbon (often <20% Pt content)[8].

-

The Solution: To achieve pure metallic properties, a water-assisted purification step is required. Introducing H₂O vapor during or after electron irradiation generates reactive oxygen species that etch the carbon matrix as volatile COₓ, leaving behind a densely packed, pure Pt nanostructure[8].

Electron-induced decomposition pathway of MeCpPtMe3 in FEBID processes.

Applications in Biomedical Engineering & Advanced Materials

While MeCpPtMe₃ is fundamentally a materials science reagent, its downstream products are highly relevant to biomedical and pharmaceutical research.

-

High-Sensitivity Biosensors for Drug Screening: MeCpPtMe₃ is used to deposit 1–2 nm Pt nanoparticles onto high-surface-area supports like TiO₂ nanotubes or carbon electrodes. These ultra-dispersed Pt nanoparticles drastically increase the electroactive surface area, enabling the real-time, high-sensitivity electrochemical detection of biomarkers, neurotransmitters, or active pharmaceutical ingredients (APIs) during drug development assays.

-

Oncology and Pt(IV) Prodrug Research: The stability of the organometallic Pt(IV) center in MeCpPtMe₃ serves as a mechanistic model for researchers developing next-generation Pt(IV) prodrugs[7]. Unlike Pt(II) compounds (e.g., cisplatin), Pt(IV) complexes are kinetically inert, reducing off-target toxicity. Understanding the reduction pathways of MeCpPtMe₃ (from Pt(IV) to metallic Pt) aids in designing prodrugs that activate only within the reducing environment of a tumor microenvironment[7].

-

Energy Systems: It is a standard precursor for fabricating hybrid anode catalysts for PEM fuel cells and solid acid fuel cells, offering exceptional stability and catalytic activity.

Experimental Protocol: ALD of Platinum Nanoparticles

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating Atomic Layer Deposition (ALD) workflow for synthesizing Pt nanoparticles using MeCpPtMe₃. This method utilizes O₂ plasma to ensure complete ligand combustion at lower temperatures, preventing nanoparticle agglomeration.

Step-by-Step Methodology

-

Precursor Preparation: Load MeCpPtMe₃ into a stainless-steel bubbler. Heat the bubbler to 65°C to increase the vapor pressure, ensuring sufficient precursor flux. Heat the delivery lines to 80°C to prevent condensation.

-

Substrate Preparation: Load the substrate (e.g., TiO₂ or silicon wafer) into the ALD reactor. Heat the reactor chamber to the deposition window (typically 250°C).

-

MeCpPtMe₃ Pulse (Chemisorption): Introduce MeCpPtMe₃ vapor into the chamber for 2.0 seconds. The precursor will chemisorb onto the active sites of the substrate. Causality: The reaction is self-limiting; once all active sites are occupied, no further adsorption occurs, ensuring sub-nanometer thickness control.

-

First Purge: Purge the chamber with ultra-high purity N₂ gas for 10.0 seconds to remove unreacted MeCpPtMe₃ and volatile byproducts.

-

Co-reactant Pulse (Oxidation): Ignite an O₂ plasma (300 W) and pulse into the chamber for 5.0 seconds. The highly reactive oxygen radicals combust the methyl and cyclopentadienyl ligands.

-

Second Purge: Purge the chamber with N₂ for 10.0 seconds to remove combustion byproducts (CO₂, H₂O).

-

Validation: Monitor the mass change in real-time using an in situ Quartz Crystal Microbalance (QCM). A linear mass gain per cycle confirms a self-limiting ALD regime. Post-deposition, verify the chemical state of the Pt nanoparticles using X-ray Photoelectron Spectroscopy (XPS), ensuring the Pt 4f peaks align with metallic Pt (71.1 eV) rather than Pt(IV)[6].

Standard Atomic Layer Deposition (ALD) cycle for Pt nanoparticle synthesis.

Safety, Handling, and Storage

MeCpPtMe₃ is a highly hazardous substance and must be handled with strict adherence to safety protocols.

-

Toxicity: It is classified under Acute Toxicity Category 1 (Oral) and Category 2 (Dermal). The hazard codes are H300 + H310 (Fatal if swallowed or in contact with skin) and H317 (May cause an allergic skin reaction). Platinum salt complexes can cause immediate hypersensitivity reactions known as "platinosis"[3].

-

Storage: Store at 2–8 °C in an amber glass container under an inert atmosphere (argon or nitrogen) to prevent thermal and photolytic degradation[4].

-

PPE Requirements: Handling requires full-face shields, impervious lightweight rubber gloves, and a Type P3 (EN 143) or NIOSH-certified powered air-purifying respirator (PAPR) due to the severe risks of inhalation and dermal absorption[3].

References

-

PubChem (NIH) - Trimethyl(methylcyclopentadienyl) platinum(IV) | C9H17Pt-3 | CID 124219527 URL: [Link]

-

ResearchGate - Electron induced dissociation of trimethyl (methylcyclopentadienyl) platinum (IV): Total cross section as a function of incident electron energy URL: [Link]

-

Beilstein Journals - Electron-driven and thermal chemistry during water-assisted purification of platinum nanomaterials generated by electron beam induced deposition URL: [Link]

-

Journal of Physical Chemistry C (via JHU) - Electron Induced Surface Reactions of the Organometallic Precursor Trimethyl(methylcyclopentadienyl)platinum(IV) URL:[Link]

Sources

- 1. CAS 94442-22-5: Trimethyl(methylcyclopentadienyl)platinum [cymitquimica.com]

- 2. Trimethyl (Methylcyclopentadienyl) Platinum (IV) Materials Bulk, Karstedt Catalyst | Betely [betelychina.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pages.jh.edu [pages.jh.edu]

- 7. Trimethyl(methylcyclopentadienyl)platinum(IV) | 94442-22-5 | Benchchem [benchchem.com]

- 8. BJNANO - Electron-driven and thermal chemistry during water-assisted purification of platinum nanomaterials generated by electron beam induced deposition [beilstein-journals.org]

Thermal stability of methylcyclopentadienyl platinum trimethyl

An In-Depth Technical Guide to the Thermal Stability of Methylcyclopentadienyl Platinum Trimethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclopentadienyl platinum trimethyl, ((MeCp)PtMe₃, CAS No. 94442-22-5), is a cornerstone organometallic precursor for the deposition of high-purity platinum films in applications ranging from microelectronics to catalysis.[1][2] Its efficacy in processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) is fundamentally dictated by its thermal behavior.[3][4] A precise understanding of its thermal stability is not merely academic; it is critical for process optimization, ensuring film purity, achieving reproducible results, and maintaining safety. This guide provides a comprehensive analysis of the physicochemical properties, decomposition mechanisms, and standard analytical methodologies used to characterize the thermal stability of (MeCp)PtMe₃, offering field-proven insights for professionals in materials science and beyond.

Physicochemical Profile of (MeCp)PtMe₃

The utility of (MeCp)PtMe₃ as a deposition precursor stems directly from its physical and chemical properties, which facilitate its controlled delivery into a reaction chamber. It is an off-white or pale yellow crystalline compound that exists as a low-melting solid, often transitioning to a viscous liquid near room temperature.[5] This low melting point is advantageous for vapor-phase delivery systems.[5]

| Property | Value | Source |

| Chemical Formula | C₅H₄CH₃Pt(CH₃)₃ | [1] |

| CAS Number | 94442-22-5 | [1] |

| Molecular Weight | 319.30 g/mol | [1] |

| Appearance | Pale yellow or off-white crystalline solid | [6] |

| Melting Point | 30-31 °C | [1] |

| Storage Conditions | 2-8°C, under inert gas, air sensitive | [1][7] |

The compound's favorable vapor pressure and good stability at moderate temperatures make it a widely applied precursor for platinum deposition.[5][8] However, its sensitivity to air and temperature necessitates careful storage under an inert atmosphere and refrigeration to prevent premature degradation.[7]

The Core of Stability: Decomposition Pathways

The thermal decomposition of (MeCp)PtMe₃ is the chemical reaction leveraged to deposit platinum. The process involves the breaking of platinum-ligand bonds—specifically the Pt-CH₃ and Pt-C₅H₄CH₃ bonds—to liberate the platinum atom, which then deposits on a substrate. The pathway of this decomposition is highly dependent on the surrounding chemical environment.

Key Decomposition Mechanisms:

-

Pyrolytic Decomposition (Inert Atmosphere): In the absence of reactive gases, the molecule breaks down solely due to thermal energy. This process often requires higher temperatures and can sometimes lead to incomplete ligand removal, resulting in carbon incorporation into the platinum film.

-

Oxidative Decomposition: In the presence of an oxidant like oxygen (O₂) or ozone (O₃), the organic ligands are combusted, forming volatile byproducts such as carbon dioxide (CO₂) and water (H₂O). This is a common and efficient pathway used in ALD and MOCVD to achieve pure platinum films.[3] Ozone, being a more powerful oxidant, enables deposition at significantly lower temperatures, with processes demonstrated as low as 100 °C.

-

Reductive Decomposition (Hydrogen-Assisted): Introducing hydrogen (H₂) facilitates the decomposition process at lower temperatures (e.g., 100–300 °C).[5] Hydrogen assists in "cleaning" the platinum surface by hydrogenating the organic ligands to form stable, volatile alkanes like methane and methylcyclopentane, which are then easily removed from the system.[9]

-

Energy-Induced Decomposition: In techniques like Focused Electron Beam-Induced Deposition (FEBID), decomposition is not primarily thermal but is initiated by low-energy electrons.[8] This process can be highly localized but may follow different fragmentation routes, such as the initial cleavage of a single Pt-CH₃ bond, potentially leaving more carbonaceous fragments behind compared to thermal methods.[8][10]

Caption: Decomposition pathways for (MeCp)PtMe₃.

Experimental Assessment of Thermal Stability

To quantify the thermal stability of (MeCp)PtMe₃, a suite of thermal analysis techniques is employed. The most crucial among these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[13] This technique is paramount for determining the onset temperature of decomposition and the final yield of the non-volatile product (platinum).

Experimental Protocol: TGA of (MeCp)PtMe₃

-

Sample Preparation: Accurately weigh 5-10 mg of (MeCp)PtMe₃ into a ceramic (e.g., alumina) TGA crucible. Due to its air sensitivity, loading should be performed in an inert atmosphere (e.g., a glovebox).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with the desired gas (e.g., high-purity nitrogen for pyrolysis, synthetic air for oxidation, or a forming gas for reduction) at a flow rate of 50-100 mL/min.

-

-

Temperature Program:

-

Equilibration: Hold at a starting temperature (e.g., 30 °C) for 10-15 minutes to allow the furnace and sample to stabilize.

-

Dynamic Heating: Ramp the temperature at a constant rate, typically 10 K/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[11]

-

Isothermal Hold (Optional): Hold at the final temperature for 10-20 minutes to ensure the reaction has gone to completion.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset decomposition temperature, often calculated from the first derivative of the TGA curve (DTG).

-

Calculate the residual mass percentage. This should correspond to the theoretical percentage of platinum in the (MeCp)PtMe₃ molecule (approx. 61.1%).

-

Caption: Standard workflow for TGA experiments.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[12][14] It provides critical information on phase transitions (like melting) and the energetics of decomposition (whether it is endothermic or exothermic).

Experimental Protocol: DSC of (MeCp)PtMe₃

-

Sample Preparation: Hermetically seal 2-5 mg of (MeCp)PtMe₃ in an aluminum DSC pan inside an inert-atmosphere glovebox to prevent volatilization before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with the desired analysis gas (e.g., nitrogen).

-

-

Temperature Program:

-

Equilibration: Cool the cell to a sub-ambient temperature (e.g., 0 °C) and hold for 5 minutes.

-

Dynamic Heating: Ramp the temperature at a controlled rate (e.g., 10 K/min) past the decomposition temperature to approximately 400-500 °C.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point (~30-31 °C).

-

Identify the subsequent endothermic or exothermic peaks associated with decomposition. Integrate these peaks to determine the enthalpy of the reaction.

-

Caption: Standard workflow for DSC experiments.

Practical Implications for Deposition Processes

The data derived from thermal analysis directly informs the parameter space for deposition processes.

-

For CVD: The substrate temperature must be above the onset of decomposition but low enough to prevent undesirable gas-phase nucleation. Hydrogen-assisted CVD processes leverage the lower decomposition temperature in a reductive atmosphere to deposit high-quality films.[9]

-

For ALD: The ideal operating temperature, known as the "ALD window," lies in a range where the precursor has sufficient vapor pressure for transport but is thermally stable, meaning it does not self-decompose on the substrate.[4] For (MeCp)PtMe₃, thermal ALD with O₂ typically occurs between 250-300 °C. The use of a more reactive co-reactant like ozone dramatically widens this window to lower temperatures (100-300 °C), enabling deposition on thermally sensitive substrates.

Conclusion

The thermal stability of methylcyclopentadienyl platinum trimethyl is a multi-faceted property that is central to its successful application as a platinum precursor. A thorough characterization using standard techniques like TGA and DSC is an indispensable step in developing robust and reproducible deposition processes. By understanding the distinct decomposition pathways—oxidative, reductive, and pyrolytic—and quantifying the temperatures at which they occur, researchers and engineers can precisely control the growth of high-purity platinum films, unlocking advancements in catalysis, electronics, and beyond.

References

-

ResearchGate. Low-Temperature Atomic Layer Deposition of Platinum Using (Methylcyclopentadienyl)trimethylplatinum and Ozone | Request PDF. [Link]

-

ResearchGate. Electron Induced Surface Reactions of the Organometallic Precursor Trimethyl(methylcyclopentadienyl)platinum(IV) | Request PDF. [Link]

-

ResearchGate. (PDF) Study of platinum thin films deposited by MOCVD as electrodes for oxide applications. [Link]

-

ACS Publications. Ion-Induced Surface Reactions and Deposition of Trimethyl(methylcyclopentadienyl)platinum(IV). [Link]

-

AIP Publishing. Atomic layer deposition of platinum with enhanced nucleation and coalescence by trimethylaluminum pre-pulsing | Applied Physics Letters. [Link]

-

MilliporeSigma. Trimethyl(methylcyclopentadienyl)platinum(IV) MeCpPtMe3. [Link]

-

ACS Publications. Characterization of (methylcyclopentadienyl)trimethylplatinum and low-temperature organometallic chemical vapor deposition of platinum metal. [Link]

-

ResearchGate. (PDF) Platinum OMCVD processes and precursor chemistry. [Link]

-

Gelest. Material Safety Data Sheet. [Link]

-

PubMed. Synthesis, characterization, and structure of (9-MeAH = 9-Methyladenine): a cyclic trimeric platinum(IV) complex with a nucleobase. [Link]

-

DOCKWEILER CHEMICALS. Trimethyl(methylcyclopentadienyl)platinum – (MCp)PtMe3. [Link]

-

MDPI. Novel Strategy to Evaluate Platinum Photocatalysts for Hydrosilation-Curable Silicones. [Link]

-

MDPI. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. [Link]

-

University of Cambridge. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [Link]

-

TA Instruments. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

-

PubMed. Mechanisms of methanol decomposition on platinum: A combined experimental and ab initio approach. [Link]

-

CETCO. simultaneous thermal analysis (tga-dta, tga-dsc). [Link]

-

ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. [Link]

Sources

- 1. 三甲基(甲基环戊二烯基)合铂(IV) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Trimethyl(methylcyclopentadienyl)platinum – (MCp)PtMe3 | DOCKWEILER CHEMICALS [dockchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Trimethyl(methylcyclopentadienyl)platinum(IV) | 94442-22-5 | Benchchem [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. umass.edu [umass.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. acs.figshare.com [acs.figshare.com]

- 11. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials | MDPI [mdpi.com]

- 12. tu-braunschweig.de [tu-braunschweig.de]

- 13. resolvemass.ca [resolvemass.ca]

- 14. cetco.com [cetco.com]

Whitepaper: Molecular Architecture and Deposition Dynamics of Trimethyl(methylcyclopentadienyl)platinum(IV)

Executive Summary

Trimethyl(methylcyclopentadienyl)platinum(IV), commonly abbreviated as MeCpPtMe3 (CAS: 94442-22-5), is a premier organometallic precursor utilized extensively in advanced materials science, nanotechnology, and the fabrication of biomedical micro-devices[1]. For drug development professionals and bio-engineers, the precise deposition of high-purity platinum (Pt) is critical for creating implantable neural electrodes, highly sensitive biosensors, and catalytic nanoparticles for complex pharmaceutical synthesis[2].

Unlike traditional platinum salts, MeCpPtMe3 boasts exceptional volatility and air stability, making it the precursor of choice for Atomic Layer Deposition (ALD) and Focused Electron Beam Induced Deposition (FEBID)[3][4]. This technical guide deconstructs the molecular structure, self-validating synthesis protocols, and electron-induced dissociation mechanisms of MeCpPtMe3.

Molecular Architecture & Physicochemical Properties

MeCpPtMe3 is a stable Pt(IV) complex featuring a pseudo-octahedral coordination geometry. The platinum center is bonded to three methyl ligands via strong σ -bonds and to one methylcyclopentadienyl (MeCp) ring via an η5 π -bond[5]. This unique heteroleptic ligand environment lowers the molecule's symmetry, preventing efficient crystal packing and resulting in a remarkably low melting point (30–31 °C), which is highly advantageous for vapor-phase transport[1].

Quantitative Data Summary

| Property | Value | Clinical/Technical Significance |

| Chemical Formula | C9H17Pt | Carbon-rich ligand sphere requires rigorous purification post-deposition[6]. |

| Molecular Weight | 319.30 g/mol | Standardizes stoichiometric calculations for ALD pulse times. |

| Melting Point | 30 – 31 °C | Enables low-temperature sublimation without thermal degradation[1]. |

| Vapor Pressure | ~0.054 Torr at 23 °C | Provides optimal molecular flux for high-vacuum FEBID systems[3][7]. |

| Pt Oxidation State | +4 | Requires a reductive environment (e.g., H2 or electron beam) to yield metallic Pt(0)[7]. |

Synthesis Protocol: A Self-Validating System

The synthesis of MeCpPtMe3 must be tightly controlled to prevent premature reduction of the Pt(IV) center. The following protocol utilizes the reaction between iodotrimethylplatinum(IV) tetramer ( [PtMe3I]4 ) and sodium methylcyclopentadienide (NaMeCp)[5].

Step-by-Step Methodology

-

Reagent Preparation (Anaerobic Environment):

-

Action: Inside a nitrogen-filled glovebox, suspend 5.0 g of [PtMe3I]4 in 100 mL of anhydrous tetrahydrofuran (THF).

-

Causality: THF is selected because its oxygen lone pairs effectively solvate the sodium cations from the NaMeCp reagent, thereby increasing the nucleophilicity of the methylcyclopentadienyl anion. The strictly anaerobic environment prevents the oxidative quenching of the organometallic intermediates.

-

-

Ligand Substitution Reaction:

-

Action: Cool the suspension to 0 °C. Add a 1.2x stoichiometric excess of NaMeCp in THF dropwise over 30 minutes.

-

Causality: The dropwise addition at 0 °C controls the highly exothermic nucleophilic attack. If the temperature exceeds 10 °C during addition, the kinetic energy overcomes the activation barrier for homolytic Pt-C bond cleavage, leading to the precipitation of inactive Pt black[5].

-

-

Maturation and Solvent Evaporation:

-

Action: Allow the mixture to warm to room temperature (23 °C) and stir for 12 hours. Remove the THF solvent under reduced pressure (vacuum distillation).

-

-

Extraction and Purification:

-

Action: Extract the resulting solid residue with 150 mL of anhydrous pentane. Filter the mixture through a Celite pad to remove the insoluble NaI byproduct.

-

Causality: MeCpPtMe3 is highly soluble in non-polar alkanes due to its hydrophobic ligand sphere, whereas the ionic NaI is completely insoluble, ensuring a self-validating separation of the active precursor from reaction salts.

-

-

Final Isolation:

-

Action: Evaporate the pentane and subject the crude white solid to vacuum sublimation at 35 °C to yield pure MeCpPtMe3[1].

-

Deposition Dynamics: ALD and FEBID Mechanisms

The utility of MeCpPtMe3 lies in the controlled stripping of its ligands to leave behind pure platinum.

Atomic Layer Deposition (ALD)

In ALD, MeCpPtMe3 is pulsed into a reactor alternating with an oxidizing agent (like O2 or ozone) or a reducing agent ( H2 ). The precursor adsorbs onto surface hydroxyl groups, and the subsequent pulse combusts or reduces the ligands, yielding highly uniform 1–2 nm Pt nanoparticles[8]. These nanoparticles are utilized in catalytic hydrogenolysis for drug synthesis and as high-surface-area electrodes in biosensors[2].

Focused Electron Beam Induced Deposition (FEBID)

FEBID allows for the direct 3D printing of nanoscale platinum structures by using a 500 eV electron beam to dissociate adsorbed MeCpPtMe3 molecules[7]. However, MeCpPtMe3 is notoriously resistant to complete electron-induced dissociation. Initial electron irradiation primarily cleaves the Pt- CH3 σ -bonds, releasing methane ( CH4 ) and ethane ( C2H6 ), but fails to fully desorb the robust MeCp ring[7][9].

Causality of Contamination: Because the MeCp ring requires higher energy to volatilize than the electron beam locally provides, the resulting deposit is a "nanogranular" structure consisting of <20% Pt embedded in an amorphous carbon matrix[4][10].

To resolve this, scientists utilize a Water-Assisted Electron Beam Purification protocol. By introducing H2O vapor during a post-deposition electron beam sweep, the water molecules are radiolyzed into highly reactive hydroxyl radicals ( OH∙ ) and atomic oxygen, which chemically etch the carbon matrix into volatile CO and CH4 , leaving behind dense, high-purity metallic platinum[4].

Reaction Pathway Visualization

Electron-induced decomposition and water-assisted purification pathway of MeCpPtMe3 in FEBID.

Conclusion

Trimethyl(methylcyclopentadienyl)platinum(IV) remains a foundational organometallic compound for the bottom-up fabrication of platinum nanomaterials. By understanding the thermodynamic stability of its heteroleptic ligands and the specific energetic thresholds required for Pt-C bond cleavage, researchers can optimize ALD and FEBID parameters. This ensures the reliable synthesis of the high-purity platinum interfaces required for next-generation catalytic and biomedical applications.

References

- Watson International. (Trimethyl)

- PubChem. Trimethyl(methylcyclopentadienyl)

- Sigma-Aldrich. Trimethyl(methylcyclopentadienyl)

- Sigma-Aldrich. Trimethyl(methylcyclopentadienyl)platinum(IV) packaged for use in deposition systems.

- Royal Society of Chemistry.

- ResearchGate. Ion-Induced Surface Reactions and Deposition of Trimethyl(methylcyclopentadienyl)

- ACS Publications.

- Beilstein Journals. Electron-driven and thermal chemistry during water-assisted purification of platinum nanomaterials generated by electron beam induced deposition.

- ResearchGate. Electron Induced Surface Reactions of the Organometallic Precursor Trimethyl(methylcyclopentadienyl)

- Atomic Layer Deposition.

- NSF Public Access Repository.

- ACS Publications / J. Phys. Chem. C. Electron Induced Surface Reactions of the Organometallic Precursor Trimethyl(methylcyclopentadienyl)

Sources

- 1. watson-int.com [watson-int.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. BJNANO - Electron-driven and thermal chemistry during water-assisted purification of platinum nanomaterials generated by electron beam induced deposition [beilstein-journals.org]

- 5. atomiclayerdeposition.com [atomiclayerdeposition.com]

- 6. Trimethyl(methylcyclopentadienyl) platinum(IV) | C9H17Pt-3 | CID 124219527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pages.jh.edu [pages.jh.edu]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Catalytic Architecture of Platinum Deposition: A Mechanistic Whitepaper on the (MeCp)PtMe3 Precursor

Executive Summary

For researchers and drug development professionals designing advanced biosensors, neuro-stimulating microelectrodes, or continuous-flow microreactors for pharmaceutical synthesis, the precise deposition of platinum (Pt) is a critical manufacturing bottleneck. The organometallic precursor (Methylcyclopentadienyl)trimethylplatinum(IV) —commonly denoted as (MeCp)PtMe3 —has emerged as the gold standard for both Atomic Layer Deposition (ALD) and Focused Electron Beam Induced Deposition (FEBID).

This whitepaper deconstructs the decomposition mechanism of (MeCp)PtMe3, bridging the gap between molecular thermodynamics and field-proven deposition protocols. By understanding the causality behind ligand cleavage, engineers can eliminate carbonaceous poisoning, optimize catalytic surface areas, and ensure the high-fidelity growth of Pt nanostructures.

Thermodynamic Foundation & Steric Dynamics

The (MeCp)PtMe3 molecule features a Pt(IV) center coordinated to one methylcyclopentadienyl (MeCp) ring and three methyl (Me) groups. This specific steric configuration provides a delicate thermodynamic balance: it is highly volatile, allowing for efficient gas-phase delivery, yet thermally stable up to ~150 °C, preventing premature gas-phase self-decomposition.

The decomposition of this precursor is not spontaneous under standard vacuum conditions; it requires an external driving force. Depending on the deposition technique, this cleavage is driven either by catalytic oxidative combustion (in ALD) or electron impact dissociation (in FEBID).

The ALD Oxidative Decomposition Mechanism

The ALD of platinum using (MeCp)PtMe3 and O₂ is a unique, self-catalyzing process. Unlike standard high-k dielectric ALD, the deposited Pt film actively participates in the reaction by catalytically dissociating the coreactant gas. The mechanism operates in two distinct half-cycles:

Half-Cycle 1: Chemisorption and Partial Ligand Liberation

The cycle begins with a Pt surface saturated with chemisorbed atomic oxygen (approx. 0.25–0.3 Monolayers). When the (MeCp)PtMe3 precursor is pulsed into the reactor, it adsorbs onto this oxygen-rich surface. The surface-bound oxygen immediately initiates a partial 1[1]. During this phase, approximately one methyl group per Pt atom is liberated, yielding CH₄, CO₂, and H₂O as gas-phase byproducts. The surface is left covered with partially dehydrogenated hydrocarbon species (CₓHₑ) and PtMe fragments[2].

Half-Cycle 2: Catalytic Combustion and Surface Reset

During the coreactant pulse, O₂ gas is introduced. The underlying Pt film catalytically dissociates the O₂ into highly reactive atomic oxygen. This atomic oxygen aggressively combusts the remaining MeCp and Me ligands. Mass spectrometry confirms that 1[1] compared to the precursor pulse. The combustion yields massive desorption of CO₂ and H₂O, ultimately resetting the surface with a fresh layer of chemisorbed oxygen for the next cycle.

Figure 1: Catalytic oxidative decomposition cycle of (MeCp)PtMe3 during Pt ALD.

Electron Beam-Induced Deposition (FEBID) Dynamics

While ALD relies on thermal and catalytic oxidation, FEBID utilizes a highly focused electron beam to write 3D Pt nanostructures directly. However, the decomposition mechanism here is fundamentally different and prone to contamination.

When the primary electron beam (>10 keV) strikes the substrate, it generates a cascade of 3[3]. These secondary electrons are responsible for cleaving the Pt-C bonds of the adsorbed (MeCp)PtMe3. Because FEBID typically occurs without an oxidizing coreactant, the dissociation is incomplete. The MeCp ring often polymerizes rather than desorbing, leading to Pt nanostructures with high resistivity due to trapped carbonaceous impurities.

Figure 2: Secondary electron-driven cleavage pathway in FEBID of (MeCp)PtMe3.

Quantitative Kinetics & Reaction Mass Balance

To engineer reliable deposition systems, the stoichiometry of the decomposition must be strictly controlled. The following table summarizes the quantitative metrics defining the (MeCp)PtMe3 ALD process at 300 °C:

| Parameter | Quantitative Value | Mechanistic Implication |

| Growth Per Cycle (GPC) | ~0.045 nm/cycle | Indicates a self-limiting, sub-monolayer growth regime (approx. 0.2 ML per cycle)[1]. |

| Pt Atoms Deposited | (3.0 ± 0.2) × 10¹⁴ cm⁻² | Confirms steric hindrance of the bulky MeCp ligands prevents full monolayer saturation[1]. |

| Oxygen Requirement | ~1.5 O atoms per Pt atom | Proves the reaction relies heavily on surface-bound oxygen to initiate precursor cleavage[1]. |

| Carbon Oxidation Ratio | ~15:1 (O₂ pulse vs. Precursor) | Confirms that the vast majority of ligand combustion is delayed until the coreactant phase[1]. |

| Saturation Coverage | 0.25 - 0.3 ML of atomic O | Matches the theoretical saturation limits for O₂ chemisorption on a Pt(111) crystal lattice[1]. |

Experimental Workflows & Self-Validating Protocols

To ensure high-purity Pt deposition (crucial for biocompatibility in medical devices), the decomposition mechanism must be continuously verified. Below is a self-validating protocol utilizing In Situ Fourier Transform Infrared Spectroscopy (FTIR), Quadrupole Mass Spectrometry (QMS), and Spectroscopic Ellipsometry.

Protocol: In Situ Mechanistic Validation Workflow

-

Step 1: Substrate Priming (Seed Layer Deposition)

-

Action: Deposit a 2 nm Pt seed layer on the silicon substrate using O₂ plasma-assisted ALD prior to thermal ALD.

-

Causality: Bare silicon cannot catalytically dissociate O₂ gas. The seed layer bypasses the initial nucleation delay, ensuring the first thermal (MeCp)PtMe3 pulse encounters a catalytically active, oxygen-rich surface[4].

-

-

Step 2: Precursor Dosing & FTIR Monitoring

-

Action: Pulse (MeCp)PtMe3 at a substrate temperature of 300 °C. Monitor the gas phase using transmission FTIR.

-

Causality: FTIR is highly sensitive to the symmetric stretching of CH₄. Quantifying CH₄ validates the concurrent ligand liberation reaction during initial chemisorption.

-

-

Step 3: Coreactant Dosing & QMS Tracking

-

Action: Pulse O₂ gas into the chamber. Utilize QMS to track m/z signals corresponding to CO₂ and H₂O.

-

Causality: QMS captures the rapid desorption of combustion products in the vacuum exhaust. A sharp spike in CO₂ confirms the catalytic combustion of the carbonaceous layer[2]. If CO₂ generation tails off slowly, it indicates4[4].

-

-

Step 4: Real-Time Spectroscopic Ellipsometry

-

Action: Measure the "apparent" film thickness continuously.

-

Causality: The apparent thickness will spike during Step 2 (due to the addition of bulky Pt-ligand complexes) and drop sharply during Step 3 (as ligands are burned away, leaving dense Pt).

-

Self-Validation Check: This protocol forms a closed-loop mass balance. The mass of carbon calculated from the FTIR/QMS gas-phase products must perfectly inversely correlate with the volumetric reduction measured by the ellipsometer. A divergence indicates incomplete decomposition and trapped carbon.

-

References

-

Title: Surface reactions during atomic layer deposition of Pt derived from gas phase infrared spectroscopy | Source: AIP Publishing | URL: 1

-

Title: Understanding and controlling atomic layer deposition of platinum and platinum oxide | Source: atomiclayerdeposition.com | URL: 4

-

Title: Current understanding of the Pt ALD reaction mechanism with MeCpPtMe3 | Source: ResearchGate | URL: 2

-

Title: Spontaneous Reactions by Atomic Hydrogen – An Extraordinary Reactant for Atomic Layer Deposition of Platinum | Source: ACS Publications | URL: 5

-

Title: Electrical properties of platinum interconnects deposited by electron beam induced deposition of the carbon-free precursor, Pt(PF3)4 | Source: ResearchGate | URL: 3

Sources

Engineering the Vapor Phase: Volatility Characteristics and Thermal Dynamics of Platinum(IV) Precursors

Authored for: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Criticality of Precursor Volatility

In advanced thin-film deposition techniques such as Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), and Focused Electron Beam Induced Deposition (FEBID), the physical chemistry of the metal precursor dictates the quality of the final material. Platinum(IV) complexes have emerged as superior candidates compared to traditional Pt(II) salts due to their kinetic stability and the highly tunable nature of their octahedral coordination sphere.

For a Senior Application Scientist, selecting a Pt(IV) precursor is an exercise in balancing volatility (to ensure efficient gas-phase transport) and thermal stability (to prevent premature decomposition in the delivery lines). This guide dissects the molecular causality behind the volatility of Pt(IV) precursors and provides self-validating protocols for characterizing their thermodynamic properties.

Molecular Causality: Designing for High Vapor Pressure

Volatility in organometallic chemistry is not accidental; it is engineered by minimizing intermolecular forces (van der Waals interactions, hydrogen bonding, and dipole-dipole interactions) within the crystal lattice.

Ligand Asymmetry and Lattice Disruption

The most widely utilized Pt(IV) precursor, Trimethyl(methylcyclopentadienyl)platinum(IV) or MeCpPtMe₃ , is a masterclass in structural asymmetry. By introducing a single methyl group onto the cyclopentadienyl ring, the molecule's ability to pack efficiently into a rigid crystal lattice is severely disrupted. This structural frustration lowers the melting point to 30–31 °C, rendering it a low-melting solid or liquid at near-ambient conditions with a highly favorable vapor pressure of approximately 0.053 Torr at 23 °C[1].

Fluorination and Polarizability

When utilizing β-diketonate ligands (e.g., hfac, tfac), scientists frequently substitute hydrogen atoms with fluorine. Because fluorine is highly electronegative, it tightly holds its electron cloud, drastically reducing the molecule's overall polarizability. Lower polarizability translates directly to weaker London dispersion forces between adjacent molecules. Consequently,2 and lower sublimation enthalpies compared to their non-fluorinated counterparts[2].

Quantitative Volatility Profiles

To facilitate precursor selection, the thermodynamic and volatility characteristics of benchmark Pt(IV) precursors are synthesized in the table below.

| Precursor Complex | Ligand Architecture | Vapor Pressure / Volatility | Thermal Stability Window | Primary Application |

| MeCpPtMe₃ | Methylcyclopentadienyl / Alkyl | ~0.053 Torr @ 23 °C | High (Decomposes > 300 °C) | ALD, CVD, FEBID |

| (CH₃)₃Pt(hfac)H₂O | Fluorinated β-diketonate | logP = 17.3 – 6908/T (ΔT=326-353K) | Moderate | MOCVD |

| (CH₃)₃Pt(tfac)H₂O | Partially Fluorinated β-diketonate | logP = 17.7 – 6793/T (ΔT=303-333K) | Moderate | MOCVD |

| Pt(acac)₂ (Reference) | Non-fluorinated β-diketonate | Lower than fluorinated analogues | High | ALD (PtOₓ layers) |

Data derived from thermodynamic studies on volatile platinum MOCVD precursors[3] and[2].

Decomposition Pathways: Thermal vs. Electron-Driven

Understanding how a precursor volatilizes is only half the equation; one must also control how it decomposes upon reaching the substrate.

In standard thermal CVD or ALD, the introduction of a co-reactant (such as H₂) drives an3, cleanly cleaving the ligands to release volatile byproducts like methane and cyclopentane[3]. Conversely, in FEBID, high-energy electron irradiation often leads to incomplete ligand cleavage, resulting in the co-deposition of amorphous carbon alongside the platinum[1].

Reaction pathways dictating the purity of MeCpPtMe3 decomposition.

Self-Validating Experimental Protocol: Volatility Characterization

To ensure reproducibility across laboratories, the following step-by-step protocol utilizes a self-validating loop to measure the vapor pressure and thermal stability of newly synthesized Pt(IV) precursors.

Phase 1: Purity Verification

Impurities (such as residual solvents) artificially inflate apparent vapor pressure readings.

-

Synthesis & Isolation: Sublime the crude Pt(IV) complex under a dynamic vacuum (10⁻³ Torr) at 40 °C.

-

NMR Validation: Perform ¹H and ¹³C NMR spectroscopy.

-

Self-Validation Checkpoint: Proceed to Phase 2 only if the NMR spectra show zero traces of synthesis solvents (e.g., cyclohexane or diethyl ether). If solvent peaks are present, repeat sublimation.

-

Phase 2: Isothermal Thermogravimetric Analysis (TGA)

-

Sample Preparation: Load 10–15 mg of the purified precursor into a platinum TGA pan.

-

Purge: Establish a constant flow of ultra-high purity Argon (50 mL/min) to sweep away volatilized molecules, preventing localized vapor saturation.

-

Isothermal Holds: Ramp the temperature to 50 °C and hold for 60 minutes. Repeat this isothermal hold at 10 °C increments up to 120 °C.

-

Data Extraction: Calculate the mass loss rate ( dm/dt ) for each isothermal step.

-

Self-Validation Checkpoint: The mass loss rate must remain perfectly linear during each isothermal hold. Non-linear mass loss indicates premature thermal decomposition rather than pure volatilization.

-

Phase 3: Knudsen Effusion Mass Spectrometry (KEMS)

To derive the exact vapor pressure equation (logP vs. 1/T):

-

Cell Loading: Place the precursor in a Knudsen cell equipped with a microscopic effusion orifice (e.g., 0.5 mm diameter).

-

Vacuum & Heating: Evacuate the chamber to < 10⁻⁶ Torr. Slowly heat the cell while monitoring the effusing gas beam using a quadrupole mass spectrometer.

-

Cross-Section Calibration: Calibrate the MS signal intensity against a known standard (e.g., benzoic acid) to convert ion current to absolute pressure.

-

Thermodynamic Calculation: Plot log(P) against 1/T. The slope of this line yields the enthalpy of sublimation (ΔH_sub) via the Clausius-Clapeyron equation.

Self-validating workflow for characterizing Pt(IV) precursor volatility.

Conclusion

The successful deployment of Platinum(IV) precursors in thin-film deposition relies heavily on mastering their volatility characteristics. By manipulating ligand symmetry (as seen in MeCpPtMe₃) and leveraging the electron-withdrawing nature of fluorinated β-diketonates, application scientists can engineer the precise vapor pressures required for highly conformal, pure platinum coatings. Adhering to rigorous, self-validating thermodynamic characterization ensures that these precursors perform predictably from the bubbler to the substrate.

References

-

Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine Source: MDPI URL:[Link][3]

-

The volatile trimethylplatinum(IV) complexes: Effect of β-diketonate substituents on thermal properties Source: ResearchGate URL:[Link][2]

-

Electron Induced Surface Reactions of the Organometallic Precursor Trimethyl(methylcyclopentadienyl)platinum(IV) Source: Journal of Physical Chemistry C URL:[Link][1]

Sources

Methodological & Application

Application Note: Optimal Precursor Temperature and Delivery Protocols for (MeCp)PtMe3 in Platinum ALD

Executive Summary & Scope

Trimethyl(methylcyclopentadienyl)platinum(IV), commonly abbreviated as (MeCp)PtMe3 , is the industry-standard organometallic precursor for the Atomic Layer Deposition (ALD) of platinum thin films and nanoparticles. For researchers and professionals in drug development, highly conformal Pt coatings are critical for fabricating advanced electrochemical biosensors (e.g., continuous biomarker monitors) and highly dispersed catalytic nanoparticles for active pharmaceutical ingredient (API) synthesis.

However, (MeCp)PtMe3 presents a unique thermal engineering challenge: it requires sufficient heating to volatilize, yet is highly sensitive to premature thermal decomposition. This application note details the mechanistic causality behind temperature selection, provides self-validating experimental protocols, and establishes the optimal thermal gradient required for defect-free Pt ALD.

Mechanistic Causality: The Thermal Dynamics of (MeCp)PtMe3

To achieve a true, self-limiting ALD regime, the thermal management of the system must be divided into three distinct zones: the source, the delivery manifold, and the reaction chamber.

Source/Bubbler Temperature (45 °C – 70 °C)

At room temperature, (MeCp)PtMe3 is a solid or highly viscous liquid with insufficient vapor pressure for rapid ALD cycling. Heating the precursor bubbler to 45 °C – 70 °C provides the optimal vapor pressure required to achieve rapid surface saturation[1],[2].

-

Causality: Operating below 45 °C leads to "dose starvation," where the substrate is only partially covered, resulting in sub-monolayer growth and pinhole defects. Operating above 70 °C risks long-term thermal degradation of the precursor bulk within the cylinder, breaking down the cyclopentadienyl ligands before they ever reach the reactor.

Delivery Line Temperature (80 °C – 100 °C)

A strict positive thermal gradient must be maintained from the bubbler to the reactor chamber. Delivery lines and pneumatic valves are typically heated to 80 °C – 100 °C [1],[2].

-

Causality: According to the Clausius-Clapeyron relation, any "cold spot" in the delivery manifold that drops below the bubbler temperature will act as a thermodynamic sink. The precursor will immediately condense out of the vapor phase onto the line walls. This not only destroys the dose concentration but also generates microscopic particulates that contaminate the biosensor or catalyst substrate.

Substrate/Deposition Temperature (100 °C – 300 °C)

The optimal substrate temperature is entirely dictated by the choice of co-reactant used to combust the precursor's organic ligands:

-

Thermal ALD (O₂ Gas): Requires a window of 250 °C – 300 °C . At these temperatures, O₂ dissociates unhindered on the catalytic Pt surface, leading to the complete combustion of the methyl and Cp ligands into volatile CH₄, CO₂, and H₂O[3]. If the temperature drops below 250 °C, a carbonaceous layer of partially dehydrogenated ligands forms, poisoning the surface and halting growth[3].

-

Ozone (O₃) / Plasma ALD: Highly reactive O₃ or O₂ plasma bypasses the thermal barrier for oxygen dissociation. This allows for high-purity Pt deposition at temperatures as low as 100 °C , which is ideal for temperature-sensitive polymeric substrates used in medical devices[4].

-

The CVD Limit (>350 °C): Above 350 °C, (MeCp)PtMe3 undergoes spontaneous thermal decomposition[5]. The process loses its self-limiting nature and transitions into Chemical Vapor Deposition (CVD), destroying the atomic-level conformality.

System Visualizations

Fig 1. Strict positive thermal gradient required for (MeCp)PtMe3 delivery to prevent condensation.

Fig 2. Temperature dependence of (MeCp)PtMe3 surface reaction mechanisms during thermal ALD.

Quantitative Data Summaries

Table 1: Thermal Gradient Setpoints for (MeCp)PtMe3 Delivery

| Component | Temp Range | Causality / Mechanistic Purpose |

| Precursor Bubbler | 45 °C – 70 °C | Volatilizes precursor to achieve sufficient vapor pressure for rapid surface saturation. |

| Delivery Lines & Valves | 80 °C – 100 °C | Prevents vapor condensation; maintains a strict positive thermal gradient. |

| Reactor Chamber | 100 °C – 300 °C | Provides thermal energy for ligand exchange and co-reactant dissociation. |

| Vacuum Exhaust | > 100 °C | Prevents unreacted precursor from condensing and clogging the exhaust manifold. |

Table 2: Substrate Temperature Windows based on Co-Reactant

| Co-Reactant | Optimal ALD Window | Growth Rate (Å/cycle) | Mechanistic Notes |

| Thermal O₂ | 250 °C – 300 °C | ~0.45 | Requires >250 °C for unhindered O₂ dissociation and complete ligand combustion. |

| Ozone (O₃) | 100 °C – 200 °C | ~0.45 | Highly reactive O₃ bypasses thermal barrier, allowing low-temperature nucleation. |

| O₂ Plasma | 100 °C – 300 °C | ~0.45 - 0.50 | Oxygen radicals enable rapid ligand combustion; can form PtOx at lower temperatures. |

Self-Validating Experimental Protocols

Protocol A: Precursor Delivery Setup and Thermal Equilibration

Objective: Establish a condensation-free delivery manifold for (MeCp)PtMe3.

-

Installation: Inside an inert glovebox, load 5–10 grams of (MeCp)PtMe3 into a stainless-steel bubbler. Seal the VCR fittings.

-

Integration: Install the bubbler onto the ALD system. Wrap all exposed delivery lines, ALD valves, and VCR joints with custom heating jackets or fiberglass heating tape.

-

Thermal Ramping:

-

Set the bubbler heater to 50 °C .

-

Set the primary delivery line to 85 °C .

-

Set the ALD manifold/valves to 100 °C .

-

-

Equilibration: Allow the system to thermally equilibrate under vacuum for a minimum of 2 hours.

-

System Validation (Self-Check): Monitor the reactor's base pressure (typically ~10⁻³ to 10⁻⁶ Torr). Issue a 50 ms precursor pulse without carrier gas. You should observe a sharp pressure spike (e.g., 10–50 mTorr) followed by a rapid, exponential decay back to the exact base pressure. Causality: If the pressure slowly tails off instead of dropping sharply, precursor is condensing in a cold spot and slowly outgassing. Check line heaters immediately.

Protocol B: ALD Window Verification and Saturation Testing

Objective: Validate the self-limiting growth regime for Pt ALD using thermal O₂.

-

Substrate Preparation: Load a standard Si/SiO₂ wafer (or target biosensor substrate) into the reactor.

-

Temperature Setpoint: Set the reactor substrate heater to 275 °C (the center of the thermal O₂ ALD window).

-

Cycle Recipe: Execute 100 ALD cycles using the following timing sequence:

-

(MeCp)PtMe3 Pulse: 0.5 seconds

-

N₂ Purge: 10.0 seconds

-

O₂ Pulse: 2.0 seconds

-

N₂ Purge: 10.0 seconds

-

-

Temperature Sweep: Repeat the 100-cycle recipe on fresh substrates at 200 °C, 250 °C, 300 °C, and 350 °C .

-

System Validation (Self-Check): Measure the resulting film thicknesses using ex-situ Spectroscopic Ellipsometry or X-Ray Reflectivity (XRR). Plot the Growth per Cycle (GPC) versus Temperature.

Sources

Deposition of platinum electrodes on high-aspect-ratio structures

Application Note: Conformal Deposition of Platinum Electrodes on High-Aspect-Ratio Microstructures

Executive Summary & The Mechanistic Challenge

Platinum (Pt) is the gold standard material for microelectrodes in neural interfaces, bio-MEMS, and electrochemical sensors due to its exceptional conductivity, biocompatibility, and catalytic inertness. However, coating high-aspect-ratio (HAR) structures—such as deep-brain stimulation micro-trenches, nanowires, and nanopores—presents severe step-coverage challenges. Traditional Physical Vapor Deposition (PVD) techniques, like sputtering or electron-beam evaporation, suffer from line-of-sight limitations. This causes "bread-loafing," where material accumulates at the trench opening, prematurely pinching off the structure and leaving voids inside.

To overcome these geometric constraints, researchers must rely on surface-driven chemical processes. This guide details two validated, self-correcting protocols for HAR Pt deposition: Atomic Layer Deposition (ALD) for ultra-thin, perfectly conformal films, and Ultrasonic-Assisted Electrodeposition for fabricating low-impedance, high-surface-area "Platinum Black" electrodes.

Quantitative Comparison of Deposition Modalities

Selecting the correct deposition method depends entirely on the electrochemical and structural requirements of the final device. The table below summarizes the quantitative trade-offs of each modality.

Table 1: Comparison of Pt Deposition Modalities for HAR Structures

| Deposition Modality | Step Coverage (AR >10:1) | Deposition Temp | Growth Rate | Film Morphology | Primary HAR Use Case |

| PVD (Sputtering) | Poor (<20%) | 20°C – 100°C | High (>10 nm/min) | Columnar / Dense | Planar contacts; strictly line-of-sight. |

| Chemical Vapor Deposition | Moderate (50–70%) | >300°C | Moderate (~5 nm/min) | Polycrystalline | Low-to-medium AR micro-trenches. |

| Atomic Layer Deposition | Excellent (>95%) | 100°C – 300°C | Low (~0.045 nm/cycle) | Ultra-Smooth / Conformal | Nanopores, nanowires, ultra-deep trenches[1]. |

| Electrodeposition | Good (with agitation) | 20°C – 60°C | Very High | Fractal (Pt Black) | Low-impedance neural probes[2]. |

Workflow for HAR Platinum Electrode Fabrication

Workflow for selecting and executing Pt deposition on HAR structures.

Protocol 1: Plasma-Assisted ALD of Platinum

Causality & Rationale: ALD relies on sequential, self-limiting surface reactions. The industry standard precursor is (methylcyclopentadienyl)trimethylplatinum(IV) [(MeCp)PtMe3]. While thermal ALD using O2 gas requires temperatures above 250°C to crack the precursor, using an O2 plasma co-reactant provides highly reactive oxygen radicals. This lowers the required deposition temperature window (100°C–300°C), reduces nucleation delay, and ensures complete combustion of carbon ligands, preventing film contamination[3].

Materials:

-

Precursor: (MeCp)PtMe3 (Heated to 80°C to achieve sufficient vapor pressure; delivery lines heated to 120°C to prevent condensation)[4].

-

Co-reactant: O2 plasma (300 W).

-

Carrier/Purge Gas: Ultra-high purity Argon (Ar).

Step-by-Step Methodology:

-

Surface Functionalization: Expose the HAR substrate (e.g., silicon micro-trenches) to a brief oxygen plasma descum (50 W, 2 min). Reasoning: The (MeCp)PtMe3 molecule requires active hydroxyl (-OH) groups or chemically adsorbed oxygen to initiate the first chemisorption step[4].

-

Precursor Pulse (t = 2.0 s): Introduce (MeCp)PtMe3 into the reaction chamber (Substrate at 280°C). The precursor undergoes ligand exchange with the surface -OH sites until the surface is fully saturated.

-

Argon Purge (t = 5.0 s): Purge the chamber with Ar (200 sccm). Reasoning: This removes unreacted precursor and volatile byproducts (like CH4). Failing to purge completely leads to parasitic CVD-like growth, destroying the conformality of the film inside the deep trenches.

-

Co-reactant Pulse (t = 5.0 s): Strike the O2 plasma. The radicals combust the remaining methyl and cyclopentadienyl ligands on the adsorbed precursor, forming CO2 and H2O, and leaving behind a pure, oxygen-terminated Pt surface[4].

-

Argon Purge (t = 5.0 s): Purge the combustion byproducts.

-

Cycle Iteration: Repeat steps 2–5. The process yields a highly linear growth rate of ~0.45 Å/cycle[1]. To achieve a 10 nm conformal electrode, execute approximately 222 cycles.

Self-limiting surface reaction mechanism of Pt ALD using (MeCp)PtMe3.

Protocol 2: Ultrasonic-Assisted Electrodeposition of Platinum Black

Causality & Rationale: For electrochemical sensors, a highly convoluted "Platinum Black" layer is desired to maximize the Electrochemical Surface Area (ECSA). However, electroplating inside HAR geometries is notoriously difficult because the electric field concentrates at the trench corners, causing accelerated local growth that seals the trench before the bottom can plate[2]. Immersing the plating cell in a 42 kHz ultrasonic bath disrupts the Nernst diffusion layer, continuously driving fresh Pt ions into the deep trenches to ensure uniform growth[2].

Materials:

-

Electrolyte: 1% Chloroplatinic acid (H2PtCl6) and 0.01% Lead(II) acetate (Pb(C2H3O2)2) in DI water. Reasoning: Lead acetate acts as a crystallographic poison, forcing the Pt to deposit in a highly fractal, light-absorbent "black" morphology rather than a smooth film[2].

-

Anode: Pure Platinum mesh.

Step-by-Step Methodology:

-

Vacuum Wetting: Submerge the HAR microelectrode array in the electrolyte and place it under vacuum (10 mTorr) for 5 minutes. Reasoning: Micro-trenches trap air bubbles due to surface tension, which act as perfect insulators and block electrodeposition. Vacuum degassing forces the electrolyte to wet the trench floors.

-

Ultrasonic Agitation: Transfer the plating cell to a low-power ultrasonic bath (42 kHz, ~25 W delivered to the volume)[2].

-

Pulsed Electrodeposition: Apply a pulsed galvanostatic current rather than direct current (DC).

-

Current Density: -10 mA/cm² (cathodic).

-

Pulse ON time: 10 ms.

-

Pulse OFF time: 90 ms.

-

Reasoning: The extended OFF time allows the bulk electrolyte to diffuse into the deep trenches, replenishing depleted Pt ions and preventing concentration polarization.

-

-

Rinsing: Rinse thoroughly in flowing DI water for 3 minutes and dry gently with N2 gas to prevent the collapse of the fragile fractal structures.

Quality Control and Validation

To validate the integrity of the HAR deposition:

-

FIB-SEM Cross-Sectioning: Use a Focused Ion Beam to mill a cross-section of the HAR structure. Calculate step coverage as (Thicknessbottom/Thicknesstop)×100% . A properly executed ALD protocol will yield >95% step coverage.

-

Cyclic Voltammetry (CV): To validate the surface area of the electrodeposited Pt Black, run CV in 0.5 M H2SO4 at 50 mV/s. Integrate the hydrogen underpotential deposition (H-UPD) desorption peaks to accurately calculate the active ECSA.

References

-

Dimension Control of Platinum Nanostructures by Atomic Layer Deposition: From Surface Chemical Reactions to Applications , Chemistry of Materials - ACS Publications,[Link]

-

Platinum Black for stray-light mitigation on high-aspect-ratio micromechanical cantilever , arXiv,[Link]

-

Plasma-Assisted Atomic Layer Deposition of PtOx from (MeCp)PtMe3 and O2 Plasma , CoLab,[Link]

-

Evaluating an electric field modulated plasma enhanced atomic layer deposition of platinum layers on different substrates , Journal of Applied Physics | AIP Publishing,[Link]

Sources

(MeCp)PtMe3 pulse and purge times for ALD

Application Note: Optimizing (MeCp)PtMe3 Pulse and Purge Dynamics for Platinum Atomic Layer Deposition

Executive Summary

Atomic Layer Deposition (ALD) of platinum is a cornerstone technique for fabricating highly conformal, catalytic, and conductive nanostructures. For researchers in materials science, catalysis, and biomedical engineering (e.g., coating microelectrode arrays for neuro-pharmacological drug screening and targeted delivery tracking), achieving a pinhole-free Pt layer is critical. This guide dissects the mechanistic causality behind pulse and purge times using Trimethyl(methylcyclopentadienyl)platinum(IV) — (MeCp)PtMe3 — and establishes a self-validating protocol for both planar and high-aspect-ratio (HAR) substrates.

Mechanistic Causality: The Physics of Pulse and Purge

Unlike Chemical Vapor Deposition (CVD), ALD relies on self-terminating gas-solid reactions. The temporal control of precursor introduction (pulse) and evacuation (purge) dictates the fidelity of the layer-by-layer growth.

-

The Pulse Phase (Chemisorption): The (MeCp)PtMe3 molecule is sterically bulky. When pulsed into the reactor, it chemisorbs onto oxygen-terminated surface sites. The pulse time must be long enough to achieve 100% surface saturation. On planar substrates, saturation occurs in fractions of a second[1]. However, for porous powders or HAR nanopores, Knudsen diffusion governs gas transport. Here, the precursor must be "exposed" or held in the chamber for extended periods (up to 80 seconds) to penetrate deep into the substrate architecture[2].

-

The Purge Phase (Byproduct Evacuation): Purging is arguably the most critical step for maintaining the ALD regime. During the O2 co-reactant pulse, the organic ligands of (MeCp)PtMe3 undergo combustion, producing CO2 and H2O[3]. If the subsequent purge is too short, residual H2O or unreacted precursor will mix with the next gas pulse, triggering parasitic CVD. This results in non-conformal, nodular Pt growth rather than a smooth atomic layer. Purge times must scale proportionally with substrate surface area and complexity[4].

Quantitative Parameter Matrix

The following table synthesizes field-proven parameters, demonstrating how substrate topology dictates temporal ALD dynamics.

| Substrate Topology | Precursor Pulse | Inert Purge | Co-Reactant (O2) | Inert Purge | Temp (°C) | Ref |

| Planar Si/Al₂O₃ | 0.1 s | 40 s | 20 s (Plasma) | 80 s | 300 | [1] |

| Planar Oxide w/ TMA | 1.9 s | 6 s | Plasma | 6 s | 300 | [5] |

| WC Powder | 30 s | 90 s | 5 s (Gas) | 90 s | 300 | [6] |

| Co/SiO₂ Powder | 1 s (+ 60s hold) | 180 s | 0.1 s (+ 60s hold) | 180 s | 250 | [7] |

| AAO Nanopores (HAR) | 80 s | 30 s | 50 s (Gas) | 30 s | 250 | [2] |

Visualizing the ALD Cycle

The mechanistic workflow of the (MeCp)PtMe3 ALD cycle relies on strict separation of half-reactions.

Cyclic workflow of the (MeCp)PtMe3 ALD process highlighting pulse and purge mechanisms.

Experimental Protocol: Self-Validating High-Conformality Pt ALD

This step-by-step methodology is designed for complex substrates (e.g., powders, nanoporous membranes) where diffusion limits standard continuous-flow ALD.

Phase 1: System Preparation & Nucleation Enhancement

-

Precursor Heating: Heat the (MeCp)PtMe3 bubbler to 70–75 °C to ensure sufficient vapor pressure[7],[2]. Heat delivery lines to ~100 °C to prevent precursor condensation[6].

-

Substrate Loading: Load the substrate and stabilize the reactor at 250 °C. Causality: 250 °C provides optimal thermal energy for ligand combustion without inducing thermal decomposition of the precursor[2].

-

TMA Pre-Pulsing (Optional but Recommended): Pulse Trimethylaluminum (TMA) for 0.1 s followed by a 6 s N₂ purge. Repeat for 10-50 cycles. Causality: TMA acts as a chemical scavenger, cleaning oxide surface byproducts and significantly reducing the Pt nucleation delay to promote smooth coalescence[5].

Phase 2: The ALD Cycle (Exposure Mode)

-

Precursor Dose: Pulse (MeCp)PtMe3 for 1 to 2 seconds.

-

Static Exposure (For Porous Media): Close the reactor exhaust valve for 60 seconds. Causality: This "soak" time allows the bulky precursor molecules to diffuse into high-aspect-ratio pores and fully saturate the surface[7].

-

First Purge: Open the exhaust and purge with high-purity N₂ or Ar for 90 to 180 seconds. Causality: Extended purging is mandatory for powders/pores to mechanically flush unreacted precursor trapped in micro-cavities[7],[6].

-

Co-Reactant Dose: Pulse O₂ gas for 5 seconds (or O₂ plasma for 20 seconds). If using porous media, employ a 60-second static exposure[7].

-

Second Purge: Purge with N₂/Ar for 90 to 180 seconds to remove combustion byproducts (CO₂, H₂O).

Phase 3: Self-Validation System To guarantee the protocol is operating in a true ALD regime (and not CVD), you must perform built-in saturation checks:

-

The Pulse Check: Double the (MeCp)PtMe3 exposure time. If the Growth Per Cycle (GPC) remains constant (typically ~0.45 Å/cycle), surface saturation is validated[8].

-

The Purge Check: Halve the purge time. If the GPC artificially increases, your baseline purge was insufficient, and parasitic CVD is occurring. Revert to the longer purge time to ensure structural trustworthiness.

References[7] OSTI.gov. "Understanding the Active Sites of CO Hydrogenation on Pt-Co Catalysts Prepared Using Atomic Layer Deposition." Verified URL[6] RSC.org. "Supporting Information: Pt ALD."Verified URL[2] NIST.gov. "Enhancing the platinum atomic layer deposition infiltration depth inside anodic alumina nanoporous membrane." Verified URL[1] AIP.org. "Evaluating an electric field modulated plasma enhanced atomic layer deposition of platinum layers on different substrates." Verified URL[3] SciSpace.com. "Atomic Layer Deposition of Noble Metals – New Developments in Nanostructured Catalysts." Verified URL[5] AIP.org. "Atomic layer deposition of platinum with enhanced nucleation and coalescence by trimethylaluminum pre-pulsing." Verified URL[4] NIH.gov. "Atomic Layer Deposition on Particulate Materials from 1988 through 2023."Verified URL[8] ResearchGate.net. "Low-Temperature Atomic Layer Deposition of Platinum Using (Methylcyclopentadienyl)trimethylplatinum and Ozone."Verified URL

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. scispace.com [scispace.com]

- 4. Atomic Layer Deposition on Particulate Materials from 1988 through 2023: A Quantitative Review of Technologies, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. rsc.org [rsc.org]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Low-Temperature Platinum Deposition Using (MeCp)PtMe3

Target Audience: Materials Scientists, Process Engineers, and Drug Development Professionals (Biosensor & Microfluidic Integration).

Executive Summary

Platinum (Pt) is a critical material in biomedical engineering and drug development, serving as the gold standard for catalytic microfluidic reactors, electrochemical biosensors, and implantable neural electrodes. However, traditional Pt deposition requires temperatures exceeding 250 °C, which destroys the thermal budget of flexible polymers (e.g., PDMS, Polyimide) and thermally sensitive active pharmaceutical ingredients (APIs) embedded in lab-on-a-chip devices. By utilizing the organometallic precursor (methylcyclopentadienyl)trimethylplatinum—(MeCp)PtMe3 —alongside advanced coreactants like ozone (O3) or atomic hydrogen, engineers can achieve high-purity, conformal Pt deposition at temperatures ranging from 100 °C down to room temperature.

Mechanistic Causality: Overcoming the Thermal Barrier

The fundamental challenge of low-temperature Pt deposition is the incomplete combustion of precursor ligands, which leads to carbon contamination or the formation of platinum oxide (PtOx). The choice of (MeCp)PtMe3 is driven by its high volatility, liquid state at room temperature, and specific oxidative decomposition pathways.

-

Ozone-Assisted Thermal ALD: Conventional thermal Atomic Layer Deposition (ALD) using molecular oxygen (O2) relies on high thermal energy (>250 °C) to dissociate O2 on the Pt surface. By substituting O2 with ozone (O3), the highly reactive O3 readily oxidizes the methyl and cyclopentadienyl ligands at temperatures as low as 100 °C, yielding a steady, self-limiting growth rate without plasma-induced surface damage[1].

-

Plasma-Assisted ALD and the PtOx Challenge: When using O2 plasma at low temperatures (room temperature to 100 °C), the available thermal energy is insufficient to reduce the oxidized surface back to metallic Pt, resulting in the deposition of PtOx [2]. To achieve pure metallic Pt, an "ABC-type" ALD cycle is employed, introducing a third step: an H2 plasma pulse. Atomic hydrogen acts as an extraordinary reactant that spontaneously removes residual methyl groups and reduces the oxide without an energy barrier [3].

-

Chemical Vapor Deposition (CVD) Enhancements: For continuous CVD, the initial decomposition step involves the loss of methyl radicals. Introducing an alkyl radical trap, such as 1,4-cyclohexadiene, can increase the room-temperature CVD deposition rate by up to 10×, protecting functionalized self-assembled monolayers (SAMs) from chemical damage [4].

Quantitative Process Metrics

The following table summarizes the causal relationship between coreactant choice, temperature, and the resulting film properties.

| Deposition Method | Coreactant System | Temp. Window | Growth Per Cycle (GPC) | Resulting Phase | Key Advantage for Biosciences |

| Thermal ALD | O2 Gas | 250 °C – 300 °C | ~0.45 Å/cycle | Metallic Pt | High purity; standard baseline |

| Thermal ALD | Ozone (O3) | 100 °C – 300 °C | 0.45 Å/cycle | Metallic Pt | Low temp; high conformality in nanopores |

| PA-ALD (AB) | O2 Plasma | RT – 300 °C | ~0.40 Å/cycle | PtOx | Tunable oxygen content for specific assays |

| PA-ALD (ABC) | O2 Plasma + H2 Plasma | RT – 100 °C | ~0.30 Å/cycle | Metallic Pt | True room-temperature metallization |

| Radical CVD | H2 + Cyclohexadiene | Room Temp | Continuous | Metallic Pt | Fast deposition; protects organic SAMs |

Experimental Protocols (Self-Validating Systems)

Protocol A: 100 °C Thermal ALD using Ozone (O3)

Target: Conformal coating of 3D microfluidic channels and porous silica.

-

Substrate Preparation: Load the polymeric or mesoporous substrate into the ALD reactor. Pump down to a base pressure of <10⁻³ Torr.

-

Thermal Stabilization: Heat the reactor to 100 °C. Validation: Wait for in-situ thermocouple readings to stabilize for 15 minutes to prevent thermal gradients.

-

Precursor Dose (Step A): Pulse (MeCp)PtMe3 (heated to 40 °C to ensure adequate vapor pressure) into the chamber for 2.0 seconds using Ar carrier gas. Validation: Monitor the chamber pressure gauge for a consistent mTorr spike, confirming precursor delivery.

-

Purge: Flow Ar gas for 10.0 seconds. Validation: Ensure chamber pressure returns to the exact pre-dose baseline, confirming the removal of unreacted precursor.

-

Coreactant Dose (Step B): Pulse O3 (generated from a 99% O2/N2 mixture via an ozone generator) for 5.0 seconds. Validation: In-situ Quartz Crystal Microbalance (QCM) should register a mass decrease during this step, confirming the oxidative combustion of the heavy organic ligands into volatile CO2 and H2O [5].

-

Purge: Flow Ar gas for 10.0 seconds.

-

Metrology Loop: Repeat Steps 3-6. Validation: Use in-situ spectroscopic ellipsometry to verify a linear growth rate of 0.45 Å/cycle.

Protocol B: Room-Temperature ABC-Type Plasma-Assisted ALD

Target: Direct metallization of temperature-sensitive continuous glucose monitors (CGMs).

-

Substrate Preparation: Load the sensor substrate at Room Temperature (20–25 °C).

-

Precursor Dose (Step A): Pulse (MeCp)PtMe3 for 2.0 seconds.

-

Purge: Flow Ar gas for 10.0 seconds.

-

Oxidation (Step B): Strike an O2 plasma (100 W) for 5.0 seconds. Validation: Optical Emission Spectroscopy (OES) must show strong atomic oxygen emission lines (e.g., 777 nm) to confirm plasma ignition. At this stage, the surface is primarily PtOx [6].

-

Purge: Flow Ar gas for 10.0 seconds.

-

Reduction (Step C): Strike an H2 plasma (100 W) for 5.0 seconds. Validation: QCM must show a distinct mass loss corresponding to the extraction of oxygen atoms from the PtOx lattice, confirming the barrierless reduction to metallic Pt [7].

-

Purge: Flow Ar gas for 10.0 seconds.

Applications in Drug Development & Biosensors

-

Microfluidic Lab-on-a-Chip: Low-temperature Pt ALD allows for the direct deposition of catalytic layers onto PDMS microfluidic channels. This is utilized in continuous-flow microreactors for synthesizing highly reactive API intermediates that require immediate catalytic conversion.

-

Implantable Neural Probes & Glucose Sensors: Flexible bioelectronics require highly conductive, biocompatible electrodes. By utilizing the room-temperature ABC-ALD process, manufacturers can deposit pure Pt directly onto flexible polyimide substrates without melting the polymer or degrading pre-deposited biological recognition elements (e.g., glucose oxidase enzymes).

Process Workflows & Mechanisms

Fig 1: ABC-type ALD cycle for low-temperature Pt deposition preventing PtOx formation.

Fig 2: Workflow for integrating low-temperature Pt ALD onto temperature-sensitive biosensors.

References

-

Dendooven, J., Ramachandran, R. K., Devloo-Casier, K., Rampelberg, G., Filez, M., Poelman, H., Marin, G. B., Fonda, E., & Detavernier, C. (2013). "Low-Temperature Atomic Layer Deposition of Platinum Using (Methylcyclopentadienyl)trimethylplatinum and Ozone." Journal of Physical Chemistry C, 117(40), 20557–20561. URL:[Link]

-

Erkens, I. J. M., Verheijen, M. A., Knoops, H., Landaluce, T. F., Roozeboom, F., & Kessels, W. M. (2014). "Plasma-Assisted Atomic Layer Deposition of PtOx from (MeCp)PtMe3 and O2 Plasma." Chemical Vapor Deposition, 20(7-8-9), 258-268. URL:[Link]

-

Ta, H. T. T., Nguyen, N. L., Tieu, A. K., & Bui, H. V. (2025). "Spontaneous Reactions by Atomic Hydrogen – An Extraordinary Reactant for Atomic Layer Deposition of Platinum." Chemistry of Materials, 37, 964-974. URL:[Link]

-

Salazar, B., et al. (2020). "Low temperature platinum chemical vapor deposition on functionalized self-assembled monolayers." Journal of Vacuum Science & Technology A, 38(3), 033404. URL:[Link]